molecular formula C11H15N3O B11811051 4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one

4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B11811051
M. Wt: 205.26 g/mol
InChI Key: BNMDHNOQLYQAMN-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group, an ethyl group, and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an amino acid derivative with a suitable aldehyde or ketone can lead to the formation of the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as protection and deprotection of functional groups, selective functionalization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the amino, ethyl, and pyridinyl substitutions.

    Pyrrolidin-2,5-dione: Contains an additional carbonyl group at the 5-position.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

4-Amino-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with biological targets, while the amino group provides sites for further functionalization .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-amino-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C11H15N3O/c1-2-14-10(15)6-9(12)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,2,6,12H2,1H3

InChI Key

BNMDHNOQLYQAMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)N)C2=CN=CC=C2

Origin of Product

United States

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